(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with diphenyl groups and a nitrophenyl acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Diphenyl Groups: The thiazole ring is then substituted with diphenyl groups through a Friedel-Crafts alkylation reaction.
Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through a reaction between an appropriate acrylamide precursor and the substituted thiazole ring.
Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-chlorophenyl)acrylamide
- (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-methylphenyl)acrylamide
Comparison:
- Uniqueness: The presence of the nitro group in (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide distinguishes it from other similar compounds. The nitro group imparts unique chemical reactivity and potential biological activity.
- Chemical Properties: The nitro group can undergo reduction and participate in various chemical reactions, making this compound versatile for different applications.
- Biological Activity: The nitro group may enhance the compound’s biological activity, making it a potential candidate for drug development.
Properties
IUPAC Name |
(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMROSHWCXSBCR-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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